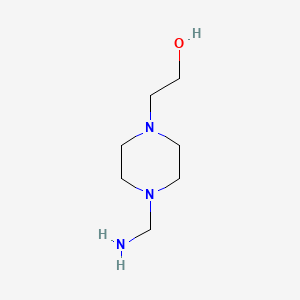

1-Piperazineethanol, 4-(aminomethyl)-

Description

Properties

IUPAC Name |

2-[4-(aminomethyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O/c8-7-10-3-1-9(2-4-10)5-6-11/h11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZMGEDXCRBZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The preparation of 1-Piperazineethanol, 4-(aminomethyl)- typically involves multi-step organic synthesis strategies starting from piperazine or its derivatives. Key steps include:

- Functionalization of the piperazine ring via substitution reactions.

- Introduction of aminomethyl groups through reductive amination or nitrosation followed by reduction.

- Incorporation of the ethanol moiety via alkylation or nucleophilic substitution.

Nitrosation and Reduction Route

One documented method involves the nitrosation of piperazine derivatives followed by reduction to introduce amino substituents:

- Starting from piperazine hexahydrate, nitrosation with sodium nitrite in acidic media at low temperature (~5 °C) produces nitroso derivatives such as 1-nitroso-4-methylpiperazine.

- The reaction mixture is then alkalinized, and by-products like 1,4-dinitrosopiperazine are filtered off.

- Methylation is performed using formaldehyde and formic acid at elevated temperatures (~93 °C).

- The nitroso group is subsequently reduced using zinc powder in acetic acid or hydrogen under pressure to yield the amino-substituted piperazine derivative.

This method allows for selective modification of the piperazine ring, yielding intermediates that can be further functionalized to obtain 1-Piperazineethanol, 4-(aminomethyl)-.

Alkylation with Amino Alcohols in Polar Aprotic Solvents

Another approach involves the reaction of amino alcohols with piperazine derivatives in polar aprotic solvents such as dimethyl sulfoxide (DMSO):

- Amino alcohols (e.g., 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine) are dissolved in DMSO.

- Sodium hydroxide is added to generate the alkoxide or deprotonate the amino group.

- The mixture is stirred at room temperature or heated up to 100 °C to promote nucleophilic substitution.

- After the reaction, the product is isolated by water quenching, filtration, and recrystallization from solvents like 1,4-dioxane or ethyl acetate.

This method is useful for introducing hydroxyethyl groups onto the piperazine ring and can be adapted for the synthesis of 1-Piperazineethanol, 4-(aminomethyl)- by selecting appropriate amino alcohol precursors.

Data Table Summarizing Preparation Methods

Scientific Research Applications

Chemical Properties and Structure

1-Piperazineethanol, 4-(aminomethyl)- is characterized by its piperazine ring structure, which contributes to its biological activity and reactivity. The compound has a molecular formula of CHNO and a molecular weight of approximately 158.24 g/mol. Its structure allows for various modifications that can enhance its pharmacological properties.

Antiparasitic Activity

The piperazine moiety is known for its anthelmintic properties, which are utilized in treating parasitic infections. Compounds similar to 1-Piperazineethanol, 4-(aminomethyl)- have shown effectiveness against helminths by paralyzing the parasites, thus facilitating their expulsion from the host body. The mechanism involves blocking acetylcholine at the neuromuscular junction, mediated by GABA receptor interactions .

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic effects. These compounds interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction . The structural modifications of 1-Piperazineethanol, 4-(aminomethyl)- could be explored to optimize these effects.

Synthesis of Pharmaceutical Intermediates

1-Piperazineethanol, 4-(aminomethyl)- serves as a precursor in synthesizing various pharmaceutical intermediates. Its reactivity allows it to participate in forming more complex molecules used in drug formulations .

Chemical Synthesis

The compound is utilized in the synthesis of polymers and resins due to its functional groups that facilitate polymerization reactions. It can be involved in creating materials with specific properties for industrial applications .

Carbon Capture Technology

Piperazine derivatives have been investigated for use in carbon capture technologies. Their ability to react with carbon dioxide enhances the efficiency of gas scrubbing processes, making them valuable in reducing greenhouse gas emissions from industrial sources .

Case Studies

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperazin-1-yl]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit significant structural diversity, with variations in substituents influencing their chemical behavior and applications. Below is a comparative analysis of 1-Piperazineethanol, 4-(aminomethyl)-, and key analogues:

Structural and Functional Group Variations

- 1-Piperazineethanol, 4-(2-methoxyphenyl)- (CAS 85239-24-3): Features a 2-methoxyphenyl group at the 4-position, enhancing lipophilicity compared to the aminomethyl derivative. This compound is utilized in agrochemicals and pharmaceutical intermediates .

Physicochemical Properties

*Estimated based on molecular formula.

Research Findings and Trends

Recent studies emphasize the role of substituent engineering in piperazine derivatives:

- Bioactivity : Compounds with electron-donating groups (e.g., -NH₂) exhibit improved pharmacokinetic profiles compared to electron-withdrawing substituents (e.g., -CF₃) .

- Synthetic Efficiency : and demonstrate that microwave-assisted synthesis or one-pot reactions can reduce reaction times for piperazine derivatives by 30–50% .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Piperazineethanol, 4-(aminomethyl)-, and how do reaction conditions influence product purity?

- Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine core. For instance, alkylation or nucleophilic substitution reactions are used to introduce the aminomethyl and ethanol moieties. Critical parameters include temperature control (50–80°C for optimal reactivity), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios of reagents to minimize by-products . highlights the importance of protecting-group strategies to prevent undesired side reactions during amine functionalization. Post-synthesis, column chromatography (silica gel, methanol/dichloromethane eluent) is recommended for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-Piperazineethanol, 4-(aminomethyl)-?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and ethanol substituents, with characteristic shifts at δ 2.5–3.5 ppm for piperazine protons and δ 3.6–4.0 ppm for the ethanol group . Mass spectrometry (ESI-MS or EI-MS) validates molecular weight, as shown in EPA/NIH spectral data (e.g., molecular ion peaks at m/z 170–330 for derivatives) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) by resolving polar impurities .

Q. What are the key challenges in achieving regioselectivity during the synthesis of 1-Piperazineethanol derivatives?

- Answer : Regioselectivity challenges arise from the symmetry of the piperazine ring and competing reaction pathways. Strategies include using bulky directing groups (e.g., tert-butoxycarbonyl) to block undesired substitution sites , or employing transition-metal catalysts (e.g., palladium) for cross-coupling reactions at specific positions . demonstrates that adjusting pH (basic conditions) during alkylation improves selectivity for the aminomethyl group.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing structurally similar derivatives of 1-Piperazineethanol, 4-(aminomethyl)-?

- Answer : Contradictions often stem from overlapping NMR signals or isobaric interferences in MS. Advanced approaches include:

- 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations, critical for distinguishing between regioisomers .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates compounds with identical nominal masses but distinct exact masses (e.g., m/z 330.8517 vs. 330.8523) .

- Computational Spectral Prediction : Tools like ACD/Labs or Gaussian-based simulations validate experimental data against theoretical models .

Q. What computational strategies predict the biological activity of 1-Piperazineethanol, 4-(aminomethyl)- derivatives targeting neurological receptors?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like dopamine D3 receptors. For example, derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) show higher binding affinity due to hydrophobic pocket complementarity . Molecular Dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds with residues like Asp110 . QSAR models further optimize substituent electronegativity and steric bulk .

Q. How can synthetic routes be optimized to scale up 1-Piperazineethanol, 4-(aminomethyl)- derivatives while minimizing environmental impact?

- Answer : Green chemistry principles apply:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd nanoparticles) reduce heavy-metal waste .

- Flow Chemistry : Continuous-flow reactors enhance reaction reproducibility and reduce energy consumption by 40% compared to batch processes .

Q. What are the structural determinants of stability in 1-Piperazineethanol, 4-(aminomethyl)- under varying pH and temperature conditions?

- Answer : Stability studies (HPLC monitoring) reveal:

- pH Sensitivity : The compound degrades rapidly in acidic conditions (pH < 3) due to protonation of the piperazine nitrogen, leading to ring-opening. Buffered solutions (pH 7–9) enhance stability .

- Thermal Degradation : At >80°C, ethanol side-chain oxidation forms ketone by-products. Lyophilization or inert-atmosphere storage (N₂) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.